4-(Cyanomethoxy)benzonitrile
Overview
Description
4-(Cyanomethoxy)benzonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of benzonitrile, featuring a cyanomethoxy group attached to the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been tested for their antimicrobial activity against various bacteria and fungi .
Mode of Action
These compounds often act by binding to specific enzymes or proteins in the target organisms, thereby inhibiting their function .
Biochemical Pathways
For instance, bacterial nitrilases play a significant role in the degradation of toxic defensive nitrile compounds and in the generation of important hormones and signaling molecules .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .
Action Environment
The action, efficacy, and stability of 4-(Cyanomethoxy)benzonitrile can be influenced by various environmental factors. For example, the presence of certain ionic liquids can facilitate the green synthesis of benzonitrile, potentially enhancing its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyanomethylating agents. One common method is the reaction of 4-hydroxybenzonitrile with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyanomethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanomethoxy group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: 4-(Aminomethoxy)benzonitrile.
Oxidation: 4-(Cyanomethoxy)benzoic acid.
Scientific Research Applications
4-(Cyanomethoxy)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Benzonitrile: A simpler analogue without the cyanomethoxy group.
4-Hydroxybenzonitrile: The precursor to 4-(Cyanomethoxy)benzonitrile.
4-(Aminomethoxy)benzonitrile: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both a nitrile and a cyanomethoxy group, which imparts distinct reactivity and potential applications compared to its analogues. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(cyanomethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBBBGCACYSHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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